molecular formula C26H30N4O5 B2810091 (E)-3-(2,5-dimethoxyphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396892-17-3

(E)-3-(2,5-dimethoxyphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2810091
CAS No.: 1396892-17-3
M. Wt: 478.549
InChI Key: HNMHJAQRXWUMHA-VQHVLOKHSA-N
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Description

(E)-3-(2,5-dimethoxyphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C26H30N4O5 and its molecular weight is 478.549. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis techniques and structural analysis of related compounds have been explored in various studies. For instance, the synthesis of tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves reactions that lead to compounds with potential for further functionalization and study within medicinal chemistry and material science domains (Richter et al., 2009). These methodologies can provide a foundation for synthesizing and analyzing compounds similar to the one of interest, highlighting the importance of such structural components in drug design and development.

Molecular Interaction Studies

Studies on molecular interactions, such as those examining the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors, demonstrate the critical role of specific structural motifs in binding affinity and receptor activity (Shim et al., 2002). These findings can inform the design and functionalization of the compound , suggesting potential applications in neuropharmacology and receptor-ligand studies.

Crystal Structure Determination

The determination of crystal structures, as in the study of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides insights into the molecular conformation, intermolecular interactions, and potential binding modes of similar compounds (Prabhuswamy et al., 2016). This knowledge is invaluable for the rational design of molecules with desired biological activities and for understanding the physical basis of their functions.

Computational and Theoretical Studies

Computational studies and theoretical modeling, such as those involving the synthesis and characterization of related pyrazole derivatives, contribute to understanding the electronic properties, stability, and reactivity of novel compounds (Singh et al., 2014). These approaches can predict the behavior of (E)-3-(2,5-dimethoxyphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide in various environments, aiding in its application across different fields of research.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5/c1-29-23(16-22(28-29)21-15-20(33-2)6-8-24(21)34-3)26(32)27-17-18-10-12-30(13-11-18)25(31)9-7-19-5-4-14-35-19/h4-9,14-16,18H,10-13,17H2,1-3H3,(H,27,32)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMHJAQRXWUMHA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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